molecular formula C13H21ClN2O2 B12546531 3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride CAS No. 827028-41-1

3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride

Katalognummer: B12546531
CAS-Nummer: 827028-41-1
Molekulargewicht: 272.77 g/mol
InChI-Schlüssel: ARQBXLBFYVSWCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride is a chemical compound with the molecular formula C13H21ClN2O2. It is known for its unique structure, which includes an aminobenzoyl group and a trimethylammonium group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride typically involves the reaction of 4-aminobenzoyl chloride with N,N,N-trimethylpropan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to obtain high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as sodium hydroxide or ammonia. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride involves its interaction with specific molecular targets and pathways. The aminobenzoyl group can interact with enzymes and receptors, leading to various biological effects. The trimethylammonium group may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

827028-41-1

Molekularformel

C13H21ClN2O2

Molekulargewicht

272.77 g/mol

IUPAC-Name

3-(4-aminobenzoyl)oxypropyl-trimethylazanium;chloride

InChI

InChI=1S/C13H20N2O2.ClH/c1-15(2,3)9-4-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,4,9-10H2,1-3H3,(H-,14,16);1H

InChI-Schlüssel

ARQBXLBFYVSWCK-UHFFFAOYSA-N

Kanonische SMILES

C[N+](C)(C)CCCOC(=O)C1=CC=C(C=C1)N.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.